(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid

Overview

Description

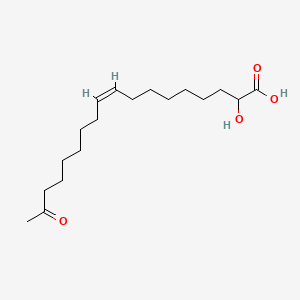

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid is a fatty acid derivative with a unique structure characterized by the presence of a hydroxyl group at the second carbon and a keto group at the seventeenth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid typically involves the hydroxylation and oxidation of oleic acid. One common method includes the use of microbial fermentation, where genetically engineered strains of microorganisms such as Yarrowia lipolytica are employed to produce the desired compound . The reaction conditions often involve the use of specific substrates like sucrose, glycerol, sodium acetate, sodium propionate, and yeast extract, optimized through a design of experiment strategy .

Industrial Production Methods

Industrial production of this compound can be scaled up using bioreactors. The fermentation process is carried out in large-scale bioreactors with controlled conditions to maximize the yield of the compound. The optimization of cell density and lipid content in the culture medium is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with specific properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a keto group.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid has numerous scientific research applications:

Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its role in cellular processes and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. For instance, it may interact with enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

Oleic Acid: A monounsaturated omega-9 fatty acid with a similar structure but lacking the hydroxyl and keto groups.

Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds.

Palmitoleic Acid: A monounsaturated omega-7 fatty acid with a single double bond at the seventh carbon.

Uniqueness

(cis-9)-2-Hydroxy-17-oxo-octadecenoic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and keto groups allows for diverse chemical modifications and potential therapeutic applications .

Biological Activity

(cis-9)-2-Hydroxy-17-oxo-octadecenoic acid is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in the context of inflammation and metabolic regulation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a hydroxy fatty acid with a unique structure that influences its biological functions. The presence of both hydroxyl and keto groups contributes to its reactivity and interaction with biological systems.

Anti-inflammatory Effects

Research has indicated that hydroxy fatty acids, including this compound, may exhibit significant anti-inflammatory properties. For instance, similar compounds have been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. A study demonstrated that 8-oxo-9-octadecenoic acid (a related compound) significantly suppressed lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and inflammatory cytokines such as TNF-α and IL-6 by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . This suggests that this compound may also possess similar anti-inflammatory mechanisms.

Metabolic Regulation

The metabolic effects of hydroxy fatty acids are also noteworthy. For example, 10-hydroxy-cis-12-octadecenoic acid, another derivative, has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipocyte differentiation and energy metabolism . This indicates that this compound might influence metabolic pathways through similar receptor interactions.

Case Studies and Research Findings

Several studies have explored the effects of hydroxy fatty acids on various biological systems:

- Gut Microbiota Interaction : A study highlighted the conversion of linoleic acid into hydroxy fatty acids by gut bacteria like Lactobacillus plantarum, which impacts the host's fatty acid profile and potentially its health . This suggests that dietary intake of linoleic acid could enhance the production of beneficial metabolites like this compound.

- Cellular Mechanisms : In vitro studies have shown that hydroxy fatty acids can modulate signaling pathways involved in inflammation and metabolism. For example, they can inhibit NF-kB signaling, which is crucial for the expression of inflammatory genes .

- Potential Therapeutics : Given their biological activities, hydroxy fatty acids are being investigated as potential therapeutic agents for conditions such as inflammatory diseases and metabolic disorders .

Data Table: Biological Activities of Hydroxy Fatty Acids

Properties

IUPAC Name |

(Z)-2-hydroxy-17-oxooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(20)18(21)22/h2-3,17,20H,4-15H2,1H3,(H,21,22)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSHLUUKQNYIFM-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCC=CCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCCC/C=C\CCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675951 | |

| Record name | (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-44-2 | |

| Record name | (9Z)-2-Hydroxy-17-oxooctadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.